Tetrabutylammonium acetate

Catalog No.
S704365
CAS No.
10534-59-5
M.F
C18H39NO2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium acetate

CAS Number

10534-59-5

Product Name

Tetrabutylammonium acetate

IUPAC Name

tetrabutylazanium;acetate

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MCZDHTKJGDCTAE-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-]

Phase Transfer Catalyst:

TBAA functions as a phase transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases, typically an organic phase and an aqueous phase. This property proves advantageous in numerous organic reactions where the desired reactants reside in different phases, hindering their interaction. By complexing with one of the reactants, TBAA enhances its solubility in the other phase, enabling the reaction to proceed efficiently.

For instance, TBAA catalyzes the alkynylation of carbonyl compounds with trimethylsilylacetylenes, leading to the formation of propargylic alcohols in good yields. [Source: Sigma-Aldrich, ]

Mild Base and Activator:

TBAA exhibits mild basic properties, making it suitable for applications requiring a non-nucleophilic base. It serves as a base in the Sonogashira reaction, a palladium-catalyzed coupling reaction for the formation of carbon-carbon bonds between alkynes and aryl or vinyl halides. Additionally, TBAA acts as an activator in copper-free Sonogashira coupling reactions, promoting the formation of disubstituted alkynes. [Source: Sigma-Aldrich, ]

Ionic Liquid and Solvent:

TBAA possesses properties akin to ionic liquids, salts existing in a liquid state at room temperature. This characteristic allows TBAA to dissolve cellulose, a complex polysaccharide, in the presence of a co-solvent like dimethyl sulfoxide (DMSO). This dissolution property finds applications in research pertaining to cellulose utilization and modification. [Source: Sigma-Aldrich, ]

Other Applications:

Beyond the aforementioned applications, TBAA finds use in various other scientific research areas, including:

  • Promoting regioselective direct arylation of azoles: This involves the introduction of aryl groups directly onto azole rings, essential components in numerous pharmaceuticals and functional materials. [Source: Sigma-Aldrich, ]
  • Molten reaction medium: TBAA, in conjunction with tetrabutylammonium bromide (TBAB), can serve as a molten reaction medium for specific reactions, offering unique reaction conditions and potentially influencing reaction outcomes. [Source: Sigma-Aldrich, ]

Tetrabutylammonium acetate is a quaternary ammonium salt with the chemical formula C18H39NO2\text{C}_{18}\text{H}_{39}\text{NO}_{2} and a molecular weight of approximately 301.51 g/mol. It appears as a white crystalline powder and is hygroscopic in nature, meaning it can absorb moisture from the air. This compound is recognized for its role as a phase transfer catalyst, which facilitates the movement of reactants between immiscible phases, such as organic and aqueous layers.

, notably in organic synthesis. Some key reactions include:

  • Alkynylation of Carbonyl Compounds: It acts as a catalyst in the alkynylation of carbonyl compounds with trimethylsilylacetylenes, yielding propargylic alcohols with good efficiency .
  • Reactions with Carbon Disulfide: When reacted with carbon disulfide gas, tetrabutylammonium acetate can undergo transformations leading to the formation of thioacetate salts and carbonyl sulfide gas .
  • Arylation Reactions: It promotes regioselective direct arylation of azoles in the presence of palladium acetate, enhancing yields .

The synthesis of tetrabutylammonium acetate typically involves several steps:

  • Halogenation: Tributylamine is halogenated using butyl halides (preferably 1-bromobutane) in an aprotic polar solvent such as dimethyl sulfoxide to produce tetrabutylammonium halide.
  • Neutralization: The resulting tetrabutylammonium halide is then treated with acetic acid to yield tetrabutylammonium acetate through a substitution reaction where the hydroxyl group of tetrabutylammonium hydroxide is replaced by the acetate group .
  • Purification: The product is purified by removing impurities under reduced pressure.

Tetrabutylammonium acetate finds numerous applications across various fields:

  • Catalysis: Utilized as a catalyst in organic reactions, particularly in the synthesis of complex molecules.
  • Ionic Liquids: Acts as an ionic liquid for dissolving cellulose when combined with dimethyl sulfoxide, facilitating biomass processing .
  • Solar Cells: Used as a buffer layer in perovskite solar cells to enhance charge transfer efficiency and photovoltaic performance .
  • Electrochemistry: Employed in battery technologies due to its ionic properties.

Studies have shown that tetrabutylammonium acetate can interact with various gases and compounds under non-aqueous conditions. For instance, its reaction with carbon disulfide leads to significant changes in infrared spectra, indicating its potential for gas-phase interactions and applications in prebiotic chemistry .

Tetrabutylammonium acetate shares similarities with other quaternary ammonium salts, particularly those that contain long-chain alkyl groups or functionalized anions. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Commonly used as a phase transfer catalyst; bromide ion is more reactive than acetate.
Tetraethylammonium acetateC10H22NO2\text{C}_{10}\text{H}_{22}\text{NO}_{2}Shorter alkyl chains; less hydrophobic than tetrabutylammonium acetate.
Trimethylbenzylammonium chlorideC10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN}Contains aromatic groups; used in different catalytic applications compared to tetrabutylammonium acetate.
Benzalkonium chlorideVariesUsed primarily as a disinfectant; has antimicrobial properties unlike tetrabutylammonium acetate.

Tetrabutylammonium acetate's unique combination of properties—such as its ability to act as an ionic liquid and its effectiveness in catalysis—distinguishes it from these similar compounds.

Neutralization Reactions from Tetrabutylammonium Hydroxide

The neutralization of tetrabutylammonium hydroxide with acetic acid represents a foundational synthesis route. This method involves stoichiometric control to ensure complete proton transfer, yielding tetrabutylammonium acetate and water as a byproduct. A refined protocol involves dissolving tetrabutylammonium hydroxide (39.5–44.5% w/w) in an alcoholic solvent, followed by dropwise addition of glacial acetic acid under ice-cooling to maintain reaction exothermicity within safe limits [1] [2]. Post-neutralization, the alcoholic solvent is removed via rotary evaporation, yielding a viscous residue.

Critical parameters include:

  • Temperature control: Maintaining ≤15°C prevents thermal degradation of reactants [1].
  • Solvent selection: Methanol or ethanol enhances solubility and facilitates byproduct removal [2].
  • Stoichiometric ratio: A 1:1 molar ratio of hydroxide to acetic acid ensures optimal conversion, though slight acetic acid excess (1.05:1) mitigates residual hydroxide contamination [2].

This method achieves yields exceeding 85%, with purity dependent on subsequent purification steps.

Ion Exchange Protocols

Ion exchange strategies exploit the metathesis of tetrabutylammonium halides with acetate donors. For instance, tetrabutylammonium bromide reacts with silver acetate in anhydrous acetone, precipitating silver bromide and leaving tetrabutylammonium acetate in solution [5]. This method avoids aqueous workups, reducing hydrolysis risks.

Key considerations include:

  • Anion affinity: Acetate’s moderate basicity (pKa ≈ 4.76) necessitates careful pH control to prevent competing hydroxide formation [5].
  • Solvent polarity: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance ion dissociation, improving exchange efficiency [5].

A comparative study demonstrated that tetrabutylammonium chloride requires stronger acetate donors (e.g., potassium acetate) for complete conversion, whereas fluoride salts enable near-quantitative exchange due to higher lattice energies [5].

Industrial-Scale Production Strategies

Scalable synthesis prioritizes cost efficiency and minimal waste. One industrial approach reacts tributylamine with methyl acetate under acidic conditions, leveraging excess methyl acetate as both reactant and solvent [6]. This continuous process operates at 50–60°C, achieving 92% yield with 99% purity after distillation.

ParameterOptimization RangeImpact on Yield
Reaction temperature50–70°CMaximizes kinetics without side-product formation
Molar ratio (amine:acetate)1:1.2Ensures complete quaternization
Catalyst (H₂SO₄)0.5–1 mol%Accelerates reaction without corrosion

Post-synthesis, crude product undergoes activated carbon treatment to remove colored impurities, followed by recrystallization from ethyl acetate [6].

Green Synthesis Pathways

Environmentally benign methods emphasize solvent reduction and energy efficiency. A solvent-free mechanochemical approach involves ball-milling tetrabutylammonium bromide with sodium acetate, achieving 78% yield in 2 hours [2]. This method eliminates volatile organic compounds (VOCs) and reduces energy input by 40% compared to thermal routes.

Alternative green pathways include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes via dielectric heating [2].
  • Biphasic systems: Using water-immiscible ionic liquids as reaction media enhances mass transfer and simplifies product isolation [4].

Purity Enhancement Techniques

High-purity tetrabutylammonium acetate (≥97%) is essential for catalytic applications. Common purification methods include:

  • Recrystallization: Dissolving crude product in hot acetonitrile followed by slow cooling precipitates high-purity crystals [4].
  • Solvent extraction: Partitioning between dichloromethane and water removes hydrophilic impurities [2].
  • Chromatography: Silica gel column chromatography with ethanol:ethyl acetate (3:7) eluent resolves residual amine contaminants [4].

Analytical validation via titration and NMR ensures acetate content ≥99.5% and halide impurities ≤0.1% [1] [4].

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10534-59-5

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, acetate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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